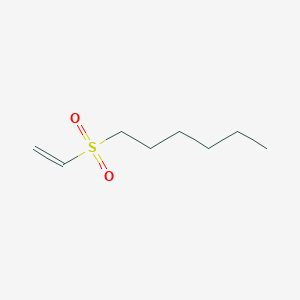
Sulfone, hexyl vinyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfone, hexyl vinyl is a compound that belongs to the class of vinyl sulfones. Vinyl sulfones are characterized by the presence of a sulfone group (SO2) attached to a vinyl group (CH=CH2). These compounds are known for their reactivity and versatility in various chemical reactions, making them valuable in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vinyl sulfones, including sulfone, hexyl vinyl, can be achieved through several methods:
Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonyl chlorides in the presence of a base.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This method uses α,β-unsaturated carboxylic acids and sulfonyl chlorides under decarboxylative conditions.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to form vinyl sulfones under specific conditions.
Industrial Production Methods
Industrial production of vinyl sulfones often involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfone, hexyl vinyl undergoes various types of chemical reactions, including:
Oxidation: Vinyl sulfones can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of vinyl sulfones can lead to the formation of sulfides.
Substitution: Vinyl sulfones can undergo nucleophilic substitution reactions, particularly with thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Thiols are frequently used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
Sulfone, hexyl vinyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition, particularly cysteine proteases.
Medicine: Investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sulfone, hexyl vinyl involves its reactivity with nucleophiles, particularly thiols. The vinyl group in the compound is electrophilic, allowing it to form covalent bonds with the thiol groups of cysteine residues in enzymes. This covalent modification can inhibit the activity of the enzyme by blocking its active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl vinyl sulfone
- Methyl vinyl sulfone
- Phenyl vinyl sulfone
Comparison
Sulfone, hexyl vinyl is unique due to its hexyl group, which imparts different physical and chemical properties compared to other vinyl sulfones. For example, the hexyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
21961-08-0 |
|---|---|
Molekularformel |
C8H16O2S |
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
1-ethenylsulfonylhexane |
InChI |
InChI=1S/C8H16O2S/c1-3-5-6-7-8-11(9,10)4-2/h4H,2-3,5-8H2,1H3 |
InChI-Schlüssel |
UBDLKKKJTYCRRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCS(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
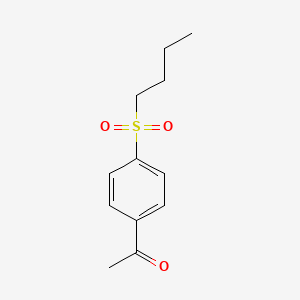
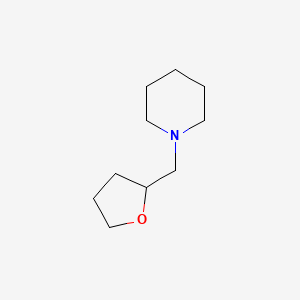
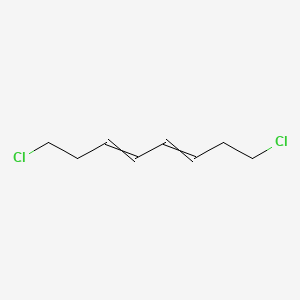
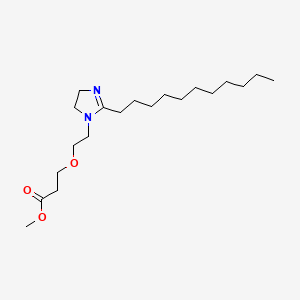
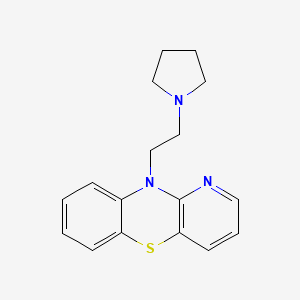
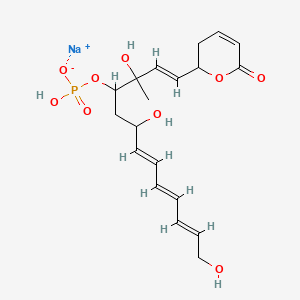
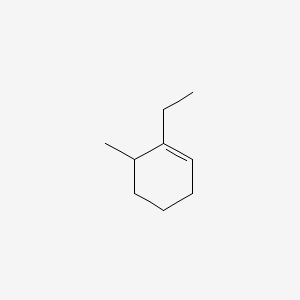
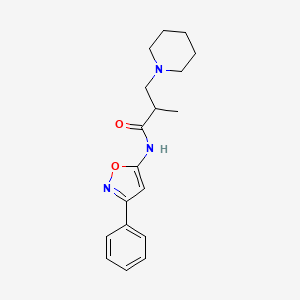
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
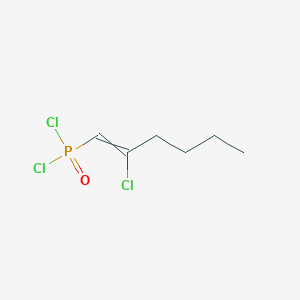
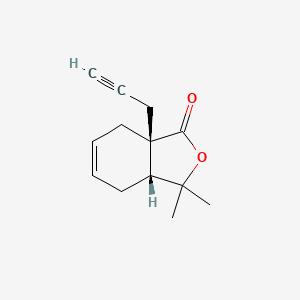
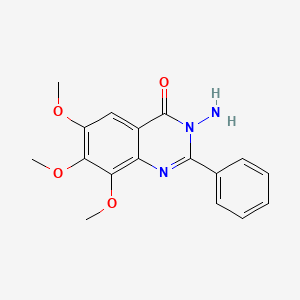
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
